molecular formula C11H10FNO3 B8030327 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8030327
M. Wt: 223.20 g/mol
InChI Key: LCXQUUPKMMRGTR-UHFFFAOYSA-N
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Description

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the indenone core. It is a solid with a white to pale yellow appearance and is stable under normal conditions.

Preparation Methods

The synthesis of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a series of reactions, including nitration to introduce the nitro group and subsequent cyclization to form the indenone core.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl groups contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one include:

    4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, making it less reactive in certain biological contexts.

    4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one: Contains a methylsulfonyl group instead of a nitro group, altering its chemical and biological properties.

    2,3-Dihydro-4-fluoro-1H-inden-1-ol: Has a hydroxyl group, which can participate in different types of chemical reactions compared to the nitro group.

The uniqueness of 4-Fluoro-

Properties

IUPAC Name

4-fluoro-3,3-dimethyl-7-nitro-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-11(2)5-8(14)9-7(13(15)16)4-3-6(12)10(9)11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXQUUPKMMRGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=CC(=C21)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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